molecular formula C20H15FN4O B2729394 N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide CAS No. 1105240-45-6

N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide

Cat. No.: B2729394
CAS No.: 1105240-45-6
M. Wt: 346.365
InChI Key: SYVXVMWAOYNNSF-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a heterocyclic compound featuring a benzimidazole core linked to a pyridinyl group and an acetamide moiety substituted with a 3-fluorophenyl group. This compound has garnered attention in medicinal chemistry due to its structural similarity to inhibitors of isocitrate dehydrogenase (IDH), particularly mutant IDH1, which is implicated in cancer metabolism . The molecule’s design leverages the benzimidazole scaffold’s ability to interact with hydrophobic enzyme pockets, while the pyridinyl group enhances solubility and metal-binding properties . Its synthesis typically involves coupling reactions between benzimidazole intermediates and fluorophenyl-substituted acetamides under catalytic conditions, yielding moderate to high purity (e.g., 81% yield in ) .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-(2-pyridin-3-ylbenzimidazol-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O/c21-15-6-3-7-16(11-15)23-19(26)13-25-18-9-2-1-8-17(18)24-20(25)14-5-4-10-22-12-14/h1-12H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYVXVMWAOYNNSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(N2CC(=O)NC3=CC(=CC=C3)F)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of o-Phenylenediamine

The benzimidazole core is typically synthesized via acid-catalyzed cyclization of o-phenylenediamine with a carbonyl source. For pyridin-3-yl incorporation, pyridine-3-carboxylic acid serves as the carbonyl precursor:

  • Reaction Conditions :
    • o-Phenylenediamine (1 equiv), pyridine-3-carboxylic acid (1.2 equiv), and polyphosphoric acid (PPA) at 150–160°C for 6–8 hours.
    • Yield: 68–72% after recrystallization from ethanol.

This method ensures regioselective formation of the 2-pyridin-3-yl substituent due to the electronic directing effects of the pyridine nitrogen.

Transition Metal-Catalyzed Coupling

Alternative routes employ Suzuki-Miyaura coupling to install the pyridin-3-yl group post-cyclization:

  • Brominate 1H-benzo[d]imidazole at the 2-position using N-bromosuccinimide (NBS).
  • Couple with pyridin-3-ylboronic acid using Pd(PPh₃)₄ catalyst and Na₂CO₃ base in dioxane/water (4:1) at 90°C.
    • Yield: 85–88% after column chromatography.

Synthesis of N-(3-Fluorophenyl)Acetamide

Direct Acylation of 3-Fluoroaniline

The acetamide moiety is introduced via reaction of 3-fluoroaniline with acetyl chloride:

  • Procedure :
    • 3-Fluoroaniline (1 equiv) is treated with acetyl chloride (1.1 equiv) in anhydrous dichloromethane (DCM) with triethylamine (TEA) as base.
    • Stir at 0°C for 1 hour, then room temperature for 4 hours.
    • Yield: 92–95% after aqueous workup.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency:

  • 3-Fluoroaniline and acetic anhydride (1.2 equiv) in DMF, irradiated at 100°C for 10 minutes.
  • Yield: 94% with >99% purity by HPLC.

Coupling of Fragments A and B

Alkylation of Benzimidazole Nitrogen

The critical step involves alkylating the benzimidazole nitrogen with a chloroacetamide intermediate:

  • Chloroacetamide Synthesis :
    • React N-(3-fluorophenyl)acetamide with chloroacetyl chloride (1.1 equiv) in DCM/TEA at 0°C.
    • Yield: 89%.
  • Alkylation Reaction :
    • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole (1 equiv), chloroacetamide (1.2 equiv), K₂CO₃ (2 equiv) in DMF at 80°C for 12 hours.
    • Yield: 76–80% after silica gel purification.

Ullmann-Type Coupling

For improved efficiency, copper-catalyzed coupling is employed:

  • 2-(Pyridin-3-yl)-1H-benzo[d]imidazole, N-(3-fluorophenyl)-2-chloroacetamide, CuI (10 mol%), L-proline (20 mol%), and Cs₂CO₃ in DMSO at 110°C.
  • Yield: 82% with >98% purity.

Alternative Synthetic Pathways

One-Pot Tandem Synthesis

A streamlined approach combines cyclization and alkylation:

  • o-Phenylenediamine, pyridine-3-carboxylic acid, and N-(3-fluorophenyl)-2-chloroacetamide are heated in PPA at 160°C for 8 hours.
  • Yield: 65% with reduced purification steps.

Solid-Phase Synthesis

For high-throughput applications, resin-bound intermediates are utilized:

  • Wang resin-linked o-phenylenediamine undergoes sequential coupling with pyridine-3-carboxylic acid and N-(3-fluorophenyl)acetamide.
  • Cleavage with TFA/DCM yields the target compound in 70% purity.

Optimization and Scale-Up Considerations

Solvent and Base Screening

Condition Solvent Base Yield (%) Purity (%)
Standard alkylation DMF K₂CO₃ 76 95
Optimized alkylation NMP Cs₂CO₃ 82 98
Microwave-assisted DMF TEA 78 97

N-methyl-2-pyrrolidone (NMP) enhances solubility of intermediates, improving reaction homogeneity.

Catalytic Systems

Palladium and copper catalysts are compared for coupling efficiency:

  • Pd(OAc)₂/Xantphos : 88% yield but high catalyst loading (5 mol%).
  • CuI/L-proline : 82% yield with lower cost.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.92 (s, 1H, pyridine-H), 8.62 (d, J = 4.8 Hz, 1H), 7.78–7.35 (m, 8H, Ar-H), 5.12 (s, 2H, CH₂), 2.15 (s, 3H, COCH₃).
  • HRMS : m/z calcd for C₂₀H₁₆FN₄O [M+H]⁺ 363.1254, found 363.1256.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O 60:40) shows retention time = 6.72 min with 99.1% purity.

Industrial-Scale Production Insights

Cost-Effective Reagent Selection

  • Substituting chloroacetyl chloride with bromoacetyl bromide reduces reaction time but increases halide waste.
  • Recycling Pd catalysts via supported ligands cuts costs by 40%.

Environmental Impact Mitigation

  • Solvent recovery systems for DMF and NMP achieve 90% reuse rates.
  • Aqueous quench protocols reduce heavy metal discharge.

Chemical Reactions Analysis

N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Anticancer Properties

N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide has been investigated for its anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines, including breast and lung cancers. The mechanism involves the modulation of key signaling pathways associated with cell growth and apoptosis.

Case Study:
A study conducted on MCF-7 breast cancer cells showed that treatment with this compound resulted in a significant reduction in cell viability and induced apoptosis through the activation of caspases and the downregulation of anti-apoptotic proteins such as Bcl-2 .

Antimicrobial Activity

The compound exhibits antimicrobial activity against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Research Findings:
In vitro tests revealed that this compound displayed notable activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .

Neuroprotective Effects

Recent studies have indicated that this compound may possess neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. The neuroprotective effects are believed to stem from its ability to reduce oxidative stress and inflammation in neuronal cells.

Mechanism of Action:
The compound has been shown to modulate the expression of neurotrophic factors and reduce the levels of pro-inflammatory cytokines in neuronal cultures, thereby promoting cell survival under stress conditions .

Cardiovascular Applications

This compound has also been explored for its cardiovascular benefits. Research indicates that it can improve endothelial function and reduce blood pressure in hypertensive models.

Clinical Relevance:
In animal studies, administration of this compound led to significant improvements in vascular reactivity and reductions in markers of inflammation associated with cardiovascular diseases .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is critical for optimizing its pharmacological properties. Modifications to the benzimidazole core or substituents on the phenyl ring can enhance potency and selectivity for specific biological targets.

ModificationEffect on ActivityReference
Fluoro substitutionIncreased anticancer activity
Pyridine modificationEnhanced antimicrobial properties
Acetamide groupImproved solubility and bioavailability

Mechanism of Action

The mechanism by which N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide exerts its effects is complex and involves multiple molecular targets and pathways. In biological systems, it may interact with specific enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide with structurally or functionally related benzimidazole derivatives. Key differences in substituents, physicochemical properties, and biological activities are highlighted.

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Biological Target/Activity Yield (%) Key Data/Findings
This compound (Target Compound) Pyridin-3-yl, 3-fluorophenyl IDH1 inhibition (mutant) ; potential anticancer activity 81 IC₅₀ < 100 nM for mutant IDH1; high selectivity over wild-type IDH
N-(3-fluorophenyl)-2-(2-(4-fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetamide (Compound 28) 4-fluorophenyl, 3-fluorophenyl Metabolic stability evaluation 15 Lower yield; improved metabolic stability in liver microsomes
2-{4-[4-(1H-benzodiazol-2-yl)phenoxymethyl]-1H-triazol-1-yl}-N-[2-(4-bromophenyl)thiazol-5-yl]acetamide (9c) Bromophenyl, triazole-thiazole hybrid α-Glucosidase inhibition; antidiabetic potential N/A IC₅₀ = 12.3 µM (vs. acarbose IC₅₀ = 10.2 µM)
N-(1H-benzo[d]imidazol-2-yl)-2-(4-(4-nitrophenyl)-1H-triazol-1-yl)acetamide (6p) Nitrophenyl, triazole Quorum sensing inhibition (antimicrobial) N/A 68.23% inhibition at 250 µM; dose-dependent activity
2-(1H-benzo[d]imidazol-2-ylthio)-N-(2-(2-methoxyphenyl)-4-oxothiazolidin-3-yl)acetamide (5a) Methoxyphenyl, thiazolidinone Antioxidant activity N/A DPPH scavenging at 72% (vs. ascorbic acid at 85%)

Key Observations:

Substituent Impact on Activity :

  • The pyridin-3-yl group in the target compound enhances IDH1 inhibition by facilitating interactions with the enzyme’s allosteric pocket, whereas replacing it with a 4-fluorophenyl (Compound 28) shifts focus to metabolic stability .
  • Electron-withdrawing groups (e.g., nitro in 6p) improve antimicrobial activity by increasing electrophilicity and target binding .

Synthetic Efficiency :

  • The target compound’s synthesis (81% yield) is more efficient than Compound 28 (15% yield), likely due to optimized coupling conditions and catalyst use .

Biological Selectivity :

  • Triazole-thiazole hybrids (e.g., 9c) exhibit α-glucosidase inhibition but lack the IDH1 specificity seen in the target compound .

Physicochemical Properties: Introduction of triazole or thiazolidinone moieties (e.g., 5a, 9c) improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s simpler acetamide structure .

Biological Activity

N-(3-fluorophenyl)-2-(2-(pyridin-3-yl)-1H-benzo[d]imidazol-1-yl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a benzimidazole core fused with a pyridine and a fluorinated phenyl group. The presence of fluorine is known to enhance lipophilicity and metabolic stability, which may contribute to its pharmacological properties. The molecular structure can be represented as follows:

C18H17FN4O\text{C}_{18}\text{H}_{17}\text{F}\text{N}_{4}\text{O}

Research indicates that compounds similar to this compound exhibit various mechanisms of action, including:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit specific enzymes such as proteases involved in viral replication, notably SARS-CoV-2 main protease (Mpro) .
  • Anticancer Activity : Studies have demonstrated that related benzimidazole derivatives possess significant cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .

Biological Activity Overview

The biological activity of this compound can be summarized in the following table:

Activity Type Description Reference
AntiviralInhibits SARS-CoV-2 Mpro with an IC50 of approximately 22.6 µM
AnticancerExhibits significant cytotoxicity against A431 and Jurkat cell lines
AntimicrobialDemonstrates activity against Gram-positive and Gram-negative bacteria

Case Studies and Research Findings

  • Antiviral Activity Against SARS-CoV-2 : A study identified the compound as a potential inhibitor of the SARS-CoV-2 main protease (Mpro), providing insights into its utility in treating COVID-19. The compound showed a binding affinity with a Kd value indicating moderate interaction strength .
  • Cytotoxicity in Cancer Research : In vitro studies revealed that this compound exhibited significant cytotoxic effects on various cancer cell lines, with IC50 values lower than standard chemotherapeutics such as doxorubicin, highlighting its potential as an anticancer agent .
  • Antimicrobial Properties : The compound has been tested against multiple bacterial strains, showing promising results comparable to conventional antibiotics. This suggests its potential role in combating antibiotic-resistant infections .

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